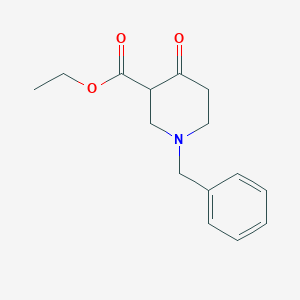

1-Benzyl-4-oxopipéridine-3-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones and as a building block for the syntheses of receptor agonists and antagonists .

Synthesis Analysis

A method has been developed for the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines by condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine and subsequent reaction of the 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one with trifluoromethanesulfonic anhydride and secondary amines .

Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate can be represented by the InChI code: InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 . The molecular weight of the compound is 261.32 g/mol .

Chemical Reactions Analysis

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It has also been used as a building block for the syntheses of receptor agonists and antagonists .

Physical And Chemical Properties Analysis

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a compound with a molecular weight of 261.32 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 5 rotatable bonds .

Applications De Recherche Scientifique

Analyse complète des applications du 1-benzyl-4-oxopipéridine-3-carboxylate d'éthyle

Le this compound est un composé chimique de formule moléculaire

C15H19NO3 C_{15}H_{19}NO_{3} C15H19NO3

et d'une masse moléculaire de 261,32 . C'est un composé polyvalent utilisé dans diverses applications de recherche scientifique en raison de sa structure chimique unique. Vous trouverez ci-dessous une analyse détaillée de ses applications dans différents domaines :Synthèse de chromeno[3,4-c]pyridin-5-ones

Application : Ce composé sert de précurseur dans la synthèse de chromeno[3,4-c]pyridin-5-ones, qui sont importantes pour leurs activités pharmacologiques potentielles .

Bloc de construction pour les agonistes et les antagonistes des récepteurs

Application : Il est utilisé comme bloc de construction dans la synthèse d'agonistes et d'antagonistes des récepteurs. Ces molécules jouent un rôle crucial dans le développement de médicaments pour cibler des récepteurs spécifiques dans l'organisme .

Safety and Hazards

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a complex organic compound that has been used in the synthesis of various receptor agonists and antagonists . The specific targets of this compound can vary depending on the specific receptors being targeted in the synthesis process.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is used as a building block in the synthesis of receptor agonists and antagonists . The exact mode of action can vary depending on the specific synthesis process and the receptors being targeted.

Biochemical Pathways

The compound is involved in the synthesis of chromeno[3,4-c]pyridin-5-ones This synthesis process can affect various biochemical pathways, depending on the specific receptors being targeted

Result of Action

The molecular and cellular effects of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate’s action depend on the specific receptors being targeted. For example, it has been used as a starting reagent in the synthesis of a derivative that has potential therapeutic applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. For instance, the compound is soluble in NH4OH, indicating that its solubility can be affected by the pH of the environment . Additionally, it is recommended to store the compound at room temperature in an inert atmosphere , suggesting that temperature and atmospheric conditions can impact its stability.

Analyse Biochimique

Biochemical Properties

It has been used as a building block for the syntheses of receptor agonists and antagonists , suggesting that it may interact with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It has been used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N- , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSZJQBQGFBFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275984 | |

| Record name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41276-30-6 | |

| Record name | ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

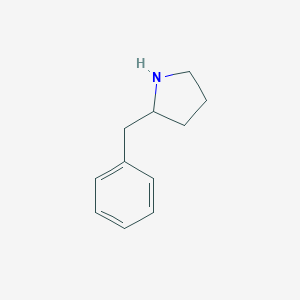

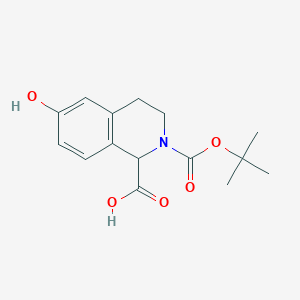

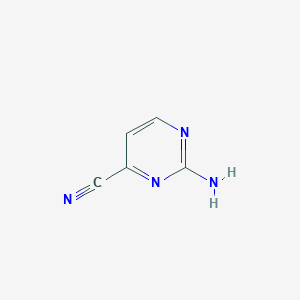

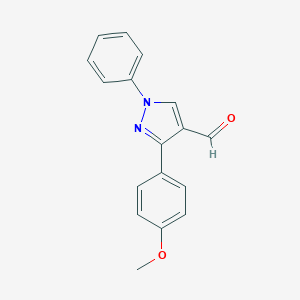

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)